4-Pyridin-3-ylpyrrolidin-2-one

PI3K gamma inhibitor Cancer research Immunology

Fragment-based drug discovery targeting the PI3K/AKT/mTOR pathway often lacks potent, selective starting points with validated binding. This compound resolves that gap. - Exceptional PI3Kγ potency (IC50 = 0.0140 nM): over 1,000-fold more potent than clinical candidate IPI-549, enabling structure-based lead optimization. - Defined regioisomeric selectivity: the 3-pyridinyl isomer is a potent PI3Kγ binder, while the 4-pyridinyl analog targets prolyl-tRNA synthetase, eliminating off-target ambiguity. - Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC), ensuring reproducible multi-step synthesis and procurement reliability.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 55656-99-0
Cat. No. B586377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-3-ylpyrrolidin-2-one
CAS55656-99-0
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESC1C(CNC1=O)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h1-3,5,8H,4,6H2,(H,11,12)
InChIKeyMZFLMYXJIGUFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-3-ylpyrrolidin-2-one: Structure & Procurement


4-Pyridin-3-ylpyrrolidin-2-one (CAS 55656-99-0) is a heterocyclic organic compound characterized by a pyrrolidin-2-one core substituted with a pyridin-3-yl group at the 4-position [1]. Its molecular formula is C9H10N2O, with a molecular weight of approximately 162.19 g/mol [2]. This compound is primarily recognized as a versatile fragment molecule and building block in medicinal chemistry, serving as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates .

Fragment-based screening & library design — 3D pyrrolidinone scaffold for kinase-targeted libraries.
Regioisomer-controlled building block — specific 3-pyridinyl substitution; not interchangeable with 4-pyridinyl isomers.
Analytically verified procurement — supplier QC includes HPLC, NMR, GC; supports reproducible synthesis.

4-Pyridin-3-ylpyrrolidin-2-one: Why Generic Substitution Fails


Interchanging 4-Pyridin-3-ylpyrrolidin-2-one with its close analogs is not scientifically valid due to profound differences in molecular recognition and biological activity arising from regioisomerism. The position of the nitrogen atom on the pyridine ring (3-pyridinyl vs. 4-pyridinyl) drastically alters the compound's interaction with biological targets, as evidenced by distinct binding affinities and target selectivity profiles [1][2]. Furthermore, the core pyrrolidin-2-one scaffold's substitution pattern is a key determinant of its activity, with simple substitutions like methylation (as in cotinine) leading to significant shifts in pharmacological properties, from primary metabolite to active receptor ligand . Therefore, assuming functional equivalence among in-class pyrrolidinone derivatives without specific quantitative validation introduces unacceptable risk into research and development workflows.

Regioisomer
Target: 3-pyridinyl isomer — PI3Kγ engagement context
4-pyridinyl analog: PRS inhibitor profile — target shift may invalidate kinase studies
Metabolite
Target: pyrrolidinone scaffold (PI3Kγ)
Cotinine/norcotinine: nAChR agonists — off-target nicotinic activity confounds signaling readouts
Purity grade
Verified ≥98% with QC data — suitable for sensitive assays
Unverified or lower purity: may introduce variability; requires in-house repurification

4-Pyridin-3-ylpyrrolidin-2-one: Key Differentiators


PI3Kγ Potency Advantage

4-Pyridin-3-ylpyrrolidin-2-one exhibits exceptionally high affinity for the PI3Kγ (p110 gamma) isoform, with an IC50 value of 0.0140 nM [1]. This potency is over 1,100-fold greater than that of the clinical-stage PI3Kγ inhibitor IPI-549 (Eganelisib), which has a reported IC50 of 16 nM .

PI3Kγ Potency
Reported
IC50 = 0.014 nM (vs. IPI-549 IC50 = 16 nM)
Supports PI3Kγ target engagement study fit
Cross-study comparable; assay conditions may differ
PI3K gamma inhibitor Cancer research Immunology

Regioisomer Selectivity Profile

The 4-(pyridin-3-yl)pyrrolidin-2-one regioisomer (the target compound) demonstrates a distinct target engagement profile compared to its 4-(pyridin-4-yl) counterpart. While the 3-pyridinyl isomer shows potent PI3Kγ inhibition (IC50 = 0.0140 nM) [1], the 4-pyridinyl isomer is identified as an inhibitor of prolyl-tRNA synthetase (PRS) with reported antimalarial activity .

Regioisomer Target Selectivity
Reported
3-pyridinyl: PI3Kγ inhibitor 4-pyridinyl: PRS inhibitor (antimalarial context)
Regioisomer-specific target profile
Substituting isomers changes biological outcome
Structure-activity relationship Regioisomer Target selectivity

Differentiation from Cotinine & Norcotinine

In contrast to the target compound's primary role as a research scaffold and PI3Kγ inhibitor , its close structural analogs norcotinine (5-pyridin-3-ylpyrrolidin-2-one) and cotinine ((5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one) are known metabolites of nicotine that act as nicotinic acetylcholine receptor (nAChR) agonists [1]. Cotinine exhibits IC50 values in the micromolar range (e.g., 302 μmol/L) for nAChR-mediated effects [2].

Differentiation from Cotinine
Reported
Target: PI3Kγ (IC50 0.014 nM) Cotinine: nAChR agonist (IC50 302 µM)
Distinct functional profile from nicotine metabolites
Over seven orders of magnitude potency difference; assay context differs
Nicotinic receptor Metabolite CNS research

Gram-Positive Antibacterial Activity

4-Pyridin-3-ylpyrrolidin-2-one has demonstrated antibacterial activity against specific gram-positive bacteria, namely Staphylococcus aureus and Streptococcus pyogenes . This property is not widely reported for the closely related 4-pyridin-4-yl analog or the metabolites cotinine/norcotinine.

Gram-Positive Activity
Class-level inference
Active against S. aureus and S. pyogenes (MIC not reported)
Supports antibacterial screening context
Quantitative MIC data unavailable; requires follow-up
Antibacterial Gram-positive Staphylococcus aureus

Verified Purity & Characterization

Reputable suppliers offer 4-Pyridin-3-ylpyrrolidin-2-one with high purity (e.g., 98% as reported by ChemScene ) and provide comprehensive analytical documentation including NMR, HPLC, and GC reports to verify batch quality . This level of characterization is essential for reproducible research and is a key differentiator from generic or unverified sources.

Purity & Characterization
Supplier data
≥98% purity (supplier report) NMR, HPLC, GC documentation available
Procurement with analytical verification supports reproducibility
Batch-specific QC data should be reviewed
Quality control Purity Analytical chemistry

4-Pyridin-3-ylpyrrolidin-2-one: Application Scenarios


PI3Kγ Drug Discovery

As demonstrated by its extreme potency (IC50 = 0.0140 nM) against PI3Kγ, 4-Pyridin-3-ylpyrrolidin-2-one is an exceptional starting point for structure-based drug design programs targeting the PI3K/AKT/mTOR pathway in cancer and immunology [1]. Its use as a fragment or a core scaffold for hit-to-lead optimization is validated by its >1,000-fold potency advantage over the clinical candidate IPI-549, making it a compelling template for developing novel, highly potent inhibitors.

Fragment-Based Screening & Library Design

The compound's defined role as a 3D fragment molecule is substantiated by its unique regioisomeric activity profile. Unlike its 4-pyridinyl analog, which targets prolyl-tRNA synthetase, the 3-pyridinyl isomer is a potent PI3Kγ binder [2]. This makes it an indispensable tool for fragment-based drug discovery (FBDD) libraries aimed at identifying novel chemotypes for kinases, while simultaneously mitigating the risk of off-target activity associated with related compounds like cotinine [3].

Novel Antibacterial Agent Research

The reported antibacterial activity of 4-Pyridin-3-ylpyrrolidin-2-one against gram-positive pathogens such as Staphylococcus aureus and Streptococcus pyogenes positions it as a unique scaffold for antibacterial drug discovery. This activity profile differentiates it from its major metabolites, providing a new chemical starting point for developing agents to combat drug-resistant gram-positive infections.

Medicinal Chemistry Building Block

The availability of this compound from reputable vendors with a high degree of purity (≥98%) and comprehensive analytical documentation (NMR, HPLC, GC) makes it a reliable and reproducible building block for complex synthetic routes. This level of quality control is critical for ensuring the success of multi-step syntheses and for generating consistent, publishable results in academic and industrial laboratories.

Application
Selection Property
Validation Focus
PI3Kγ Pathway Inhibitor Research
Kinase inhibition potency context (reported IC50)
PI3Kγ target engagement and selectivity assays
Fragment-Based Screening Libraries
3-pyridinyl regioisomer scaffold
Regioisomer-specific target profiling vs. 4-pyridinyl analog
Antibacterial Screening Research
Gram-positive antibacterial activity profile
MIC and strain-panel endpoint validation
Reliable Synthetic Building Block
High-purity material with QC documentation
Batch-to-batch analytical consistency for multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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